molecular formula C24H16N2O3 B12539178 4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate CAS No. 656233-72-6

4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate

Cat. No.: B12539178
CAS No.: 656233-72-6
M. Wt: 380.4 g/mol
InChI Key: MKBURCMINCMJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a benzoate ester group attached to a methoxyisoquinoline moiety, which is further substituted with a cyanophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the isoquinoline core using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Cyanophenyl Group: The cyanophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of cyanophenyl is coupled with a halogenated isoquinoline derivative in the presence of a palladium catalyst.

    Formation of the Benzoate Ester: The final step involves the esterification of the methoxyisoquinoline derivative with benzoic acid or its derivatives using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Amino or thio-substituted isoquinoline derivatives.

Scientific Research Applications

4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Cyanophenyl)-1-methoxyisoquinoline: Lacks the benzoate ester group but shares the isoquinoline and cyanophenyl moieties.

    4-(3-Cyanophenyl)-1-methoxyquinoline: Similar structure but with a quinoline core instead of isoquinoline.

    4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl acetate: Similar structure but with an acetate ester group instead of benzoate.

Uniqueness

4-(3-Cyanophenyl)-1-methoxyisoquinolin-5-yl benzoate is unique due to the presence of the benzoate ester group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

656233-72-6

Molecular Formula

C24H16N2O3

Molecular Weight

380.4 g/mol

IUPAC Name

[4-(3-cyanophenyl)-1-methoxyisoquinolin-5-yl] benzoate

InChI

InChI=1S/C24H16N2O3/c1-28-23-19-11-6-12-21(29-24(27)17-8-3-2-4-9-17)22(19)20(15-26-23)18-10-5-7-16(13-18)14-25/h2-13,15H,1H3

InChI Key

MKBURCMINCMJBW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2OC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.